Doliracetam
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Overview
Description
Doliracetam is a nootropic drug belonging to the racetam family, primarily used as a cognition enhancer and in the treatment of epilepsy . It is known for its neuroanabolic action, which means it can promote the growth and repair of nervous tissue . The chemical structure of this compound is characterized by the presence of an indolinone-2 derivative, specifically 2-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide .
Preparation Methods
The synthesis of Doliracetam involves the preparation of indolinone-2 derivatives. The process typically includes the following steps:
Formation of the Indolinone Core: This involves the cyclization of appropriate precursors to form the indolinone structure.
Acylation: The indolinone core is then acylated with acetic anhydride to introduce the acetamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Doliracetam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can occur at the phenyl ring or the indolinone core, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Doliracetam has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving racetam derivatives and their chemical properties.
Biology: this compound is studied for its effects on neuronal growth and repair, making it a valuable tool in neurobiology research.
Medicine: Its primary application is in the treatment of epilepsy and cognitive disorders. Research is ongoing to explore its potential in treating other neurological conditions.
Industry: This compound is used in the development of new nootropic drugs and cognitive enhancers.
Mechanism of Action
The exact mechanism of action of Doliracetam is not fully understood. it is believed to modulate neurotransmitter systems in the brain, particularly those involving acetylcholine and glutamate . This compound may enhance synaptic plasticity and improve neuronal communication, leading to its cognitive-enhancing effects. It also has neuroprotective properties, which help in the repair and growth of nervous tissue .
Comparison with Similar Compounds
Doliracetam is part of the racetam family, which includes several other compounds with similar structures and effects:
Piracetam: The first racetam discovered, known for its cognitive-enhancing properties.
Aniracetam: Known for its anxiolytic and cognitive-enhancing effects.
Oxiracetam: Noted for its stimulant and cognitive-enhancing properties.
Pramiracetam: Known for its potent cognitive-enhancing effects.
Phenylpiracetam: A more potent derivative with stimulant and cognitive-enhancing effects.
What sets this compound apart is its specific neuroanabolic action, which is not as prominent in other racetams. This makes it particularly valuable in research focused on neuronal growth and repair .
Properties
CAS No. |
84901-45-1 |
---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(2-oxo-3-phenyl-3H-indol-1-yl)acetamide |
InChI |
InChI=1S/C16H14N2O2/c17-14(19)10-18-13-9-5-4-8-12(13)15(16(18)20)11-6-2-1-3-7-11/h1-9,15H,10H2,(H2,17,19) |
InChI Key |
MVZYGLQQNPFARE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3N(C2=O)CC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3N(C2=O)CC(=O)N |
Origin of Product |
United States |
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